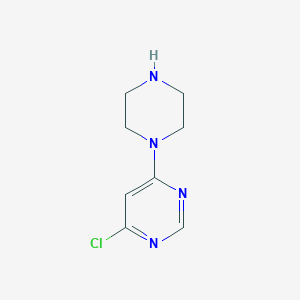

4-Chloro-6-(piperazin-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDWNXPKSXBXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582184 | |

| Record name | 4-Chloro-6-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373356-50-4 | |

| Record name | 4-Chloro-6-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-(piperazin-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 4-Chloro-6-(piperazin-1-yl)pyrimidine

Executive Summary & Chemical Identity

4-Chloro-6-(piperazin-1-yl)pyrimidine (CAS 203519-89-5) is a critical heterocyclic building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2][3][4] Distinguished by its pyrimidine core substituted with a chlorine atom at position 4 and a piperazine moiety at position 6, it serves as a versatile scaffold for nucleophilic aromatic substitution (

This guide provides a rigorous technical analysis of its synthesis, physiochemical properties, and application in medicinal chemistry, specifically targeting researchers optimizing kinase inhibitor scaffolds and serotonergic modulators.[1]

Physiochemical Profile

| Property | Specification |

| CAS Number | 203519-89-5 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 198.65 g/mol (Free Base) / 235.11 g/mol (HCl Salt) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water (unless protonated) |

| pKa (Calc) | ~8.5 (Piperazine secondary amine), ~1.5 (Pyrimidine N) |

| Storage | Hygroscopic; store at -20°C under inert atmosphere (Ar/N2) |

Synthetic Architecture & Mechanism

The synthesis of this compound relies on a controlled Nucleophilic Aromatic Substitution (

The Challenge of Selectivity

The primary synthetic challenge is regioselectivity vs. chemoselectivity .

-

Regioselectivity: Due to the

symmetry of 4,6-dichloropyrimidine, positions 4 and 6 are equivalent.[1] Substitution at either yields the same product. -

Chemoselectivity (The "Dumbbell" Effect): Piperazine is a diamine.[1] If stoichiometry is not controlled, one piperazine molecule can react with two pyrimidine rings (forming a bis-pyrimidine species), or one pyrimidine can react with two piperazine molecules (displacing both chlorines).[1]

Validated Synthetic Protocol

To ensure high yield of the mono-substituted product, the protocol mandates a high equivalent ratio of piperazine to substrate and low-temperature addition.[1]

Reagents:

-

Substrate: 4,6-Dichloropyrimidine (1.0 eq)

-

Nucleophile: Piperazine (3.0 - 4.0 eq)[1]

-

Solvent: THF or DCM (Anhydrous)[1]

-

Base:

(Optional if excess piperazine is used, but recommended to scavenge HCl)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 4,6-dichloropyrimidine in anhydrous THF (0.5 M concentration). Cool to 0°C in an ice bath.

-

Nucleophile Addition: Dissolve Piperazine (4.0 eq) in THF. Add this solution dropwise to the pyrimidine solution over 30 minutes.

-

Why? Slow addition into the cooled substrate ensures the concentration of the mono-substituted product remains low relative to the unreacted starting material initially, but the excess piperazine eventually drives the reaction while preventing the "bridging" side reaction.[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS.[1]

-

Workup (Critical for Purity):

-

Evaporate THF.

-

Redissolve residue in DCM and wash with water.

-

Purification Trick: The excess piperazine is highly water-soluble.[1] Multiple water washes will remove the unreacted piperazine, leaving the hydrophobic product in the DCM layer.

-

-

Isolation: Dry organic layer over

, filter, and concentrate. If necessary, convert to HCl salt by adding 4M HCl in Dioxane for long-term stability.[1]

Reaction Mechanism Diagram

The following diagram illustrates the

Caption: Mechanistic pathway of the

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery, offering specific vectors for molecular interaction.[1]

Kinase Inhibition (ATP Hinge Binding)

The pyrimidine N1 and N3 atoms often serve as hydrogen bond acceptors for the hinge region of kinases. The piperazine tail at position 6 (equivalent to position 4) projects into the solvent-exposed region, improving solubility and pharmacokinetic (PK) properties.[1]

-

Target Examples: FLT3 (Acute Myeloid Leukemia), EGFR (Lung Cancer).[1]

-

SAR Insight: The remaining Chlorine at position 4 is a "handle" for further functionalization (e.g., Suzuki coupling or a second

with an aniline) to create complex bi-heterocyclic drugs.[1]

Serotonergic Ligands

Piperazinyl-pyrimidines are structural analogs of buspirone and trazodone metabolites.[1]

-

Mechanism: They act as 5-HT1A receptor partial agonists.[1]

-

Modification: The free amine on the piperazine is typically alkylated with a linker connected to a distal aromatic system to achieve high affinity.

Quality Control & Analytics

To validate the identity of CAS 203519-89-5, the following analytical signatures must be confirmed.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.

-

Retention Time: Expect early elution (approx 2-4 min) due to the polarity of the piperazine, unless ion-pairing agents are used.[1]

NMR Interpretation ( NMR, 400 MHz, DMSO- )

| Shift ( | Multiplicity | Integration | Assignment |

| 8.35 | Singlet (s) | 1H | Pyrimidine H-2 (Deshielded between nitrogens) |

| 6.90 | Singlet (s) | 1H | Pyrimidine H-5 (Shielded by amino group) |

| 3.60 - 3.70 | Multiplet (m) | 4H | Piperazine |

| 2.75 - 2.85 | Multiplet (m) | 4H | Piperazine |

| 2.0 - 2.5 | Broad | 1H | Piperazine NH (Exchangeable) |

Experimental Workflow Diagram

The following flowchart details the end-to-end process from raw materials to isolated intermediate.

Caption: Optimized synthetic workflow for the isolation of this compound.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 532463 (Related Analog Structure Verification). Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. mychemfinder.wordpress.com [mychemfinder.wordpress.com]

- 3. 949556-61-0,2-(4-Methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 4-Chloro-6-piperazin-1-yl-pyrimidine hydrochloride 95% | CAS: 203519-89-5 | AChemBlock [achemblock.com]

The Pyrimidine Scaffold: 4-Chloro-6-(piperazin-1-yl)pyrimidine in Drug Discovery

[1]

Chemical Identity & Nomenclature

Topic: this compound

CAS Registry Number: 203519-89-5 (Hydrochloride salt)

Molecular Formula:

IUPAC Naming Convention Analysis

The pyrimidine ring is numbered starting from one nitrogen atom (position 1) towards the other (position 3). In the parent 4,6-dichloropyrimidine , the molecule is symmetric; positions 4 and 6 are chemically equivalent. However, upon mono-substitution with piperazine, this symmetry is broken.

-

Correct IUPAC Name: this compound.[1]

-

Alternative Valid Name: 6-Chloro-4-(1-piperazinyl)pyrimidine (due to rotational symmetry of the pyrimidine axis).

-

Differentiation: It is distinct from the 2-isomer (2-chloro-4-(piperazin-1-yl)pyrimidine), which has significantly different electronic properties and reactivity profiles.

Physical Properties Table

| Property | Value | Relevance |

| LogP | ~0.8 - 1.2 | Moderate lipophilicity; good starting point for fragment-based drug design (FBDD). |

| TPSA | ~42 Ų | Favorable for CNS penetration and oral bioavailability. |

| pKa (Piperazine NH) | ~8.7 | Basic center; allows for salt formation (e.g., HCl, fumarate) to improve solubility. |

| pKa (Pyrimidine N) | ~1.5 | Weakly basic due to electron-withdrawing chlorine. |

Synthetic Pathways & Selectivity[2]

The synthesis of this compound presents a classic problem in organic synthesis: Desymmetrization of a dielectrophile .

The Challenge: Controlling Stoichiometry

The starting material, 4,6-dichloropyrimidine, has two equivalent electrophilic sites. The nucleophile, piperazine, has two equivalent nucleophilic sites (the NH groups). This creates a statistical risk of three outcomes:

-

Desired Product: Mono-substitution on pyrimidine, mono-reaction on piperazine.

-

Bis-Pyrimidine Adduct: One piperazine bridging two pyrimidine rings (dimerization).

-

Bis-Piperazine Adduct: One pyrimidine substituted at both 4 and 6 positions by piperazine.

Optimized Protocol: The "High-Dilution Inverse Addition"

To maximize the yield of the desired this compound, one must exploit electronic deactivation and concentration gradients .

Mechanism: The first substitution of a chlorine with an amine (piperazine) introduces an electron-donating group into the ring. This increases the electron density of the pyrimidine, making the remaining chlorine at position 4 significantly less electrophilic than the starting material. This "self-braking" effect is the key to stopping the reaction at the mono-stage.

Validated Experimental Protocol

-

Reagents: 4,6-Dichloropyrimidine (1.0 eq), Piperazine (3.0 - 4.0 eq),

(2.0 eq). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Temperature:

to Room Temperature (RT).

Step-by-Step Methodology:

-

Preparation of Nucleophile: Dissolve 4.0 equivalents of piperazine in MeCN. The large excess is critical to ensure that any reacting pyrimidine encounters free piperazine rather than an already-substituted product.

-

Controlled Addition: Dissolve 1.0 equivalent of 4,6-dichloropyrimidine in MeCN. Add this solution dropwise to the piperazine solution over 60 minutes at

. -

Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by LCMS (Target Mass: ~199 m/z).

-

Workup: Filter off the solid byproducts (piperazine salts). Concentrate the filtrate.

-

Purification: The excess piperazine can be removed via an aqueous wash (basic pH) or column chromatography (DCM/MeOH gradient).

Visualization: Reaction Pathway & Selectivity

Caption: Synthesis workflow illustrating the competition between the desired mono-substitution and parasitic side reactions. The electronic deactivation of the ring favors the target product.

Functionalization Strategies: The "Dual-Handle" Advantage

Once synthesized, this compound serves as a versatile "dual-handle" scaffold. It possesses two distinct reactive sites that can be orthogonalized:

-

The Electrophilic Handle (

): The remaining chlorine at position 4 is deactivated but still susceptible to metal-catalyzed cross-couplings or harsh -

The Nucleophilic Handle (

): The distal nitrogen of the piperazine ring is a secondary amine, ready for alkylation, acylation, or sulfocylation.

Chemo-Selectivity Decision Tree

-

Scenario A: Modify the Piperazine First.

-

Reaction: Amide coupling or Reductive Amination.

-

Condition: Standard conditions (EDC/HOBt or

). The Cl group is stable under these conditions.

-

-

Scenario B: Modify the Pyrimidine First.

-

Reaction: Suzuki-Miyaura or Buchwald-Hartwig coupling.

-

Condition:

or Pd-XPhos. -

Risk:[2][3] The free NH of the piperazine can poison Pd catalysts or participate in competitive N-arylation.

-

Solution: It is generally recommended to protect or functionalize the piperazine NH before engaging the Chlorine in metal-catalyzed couplings.

-

Caption: Divergent synthesis logic. Functionalizing the piperazine nitrogen (Path A) is typically performed before engaging the pyrimidine chlorine (Path B) to avoid catalyst poisoning.

Medicinal Chemistry Applications

The 4,6-substituted pyrimidine scaffold is structurally distinct from the more common 2,4-substituted kinase inhibitors (like Palbociclib). This specific geometry (4,6-substitution) creates a "bent" or "meta-like" vector, whereas 2,4-substitution creates a "linear" or "para-like" vector.

Kinase Inhibitor Design

In ATP-competitive inhibitors, the pyrimidine ring often acts as the hinge-binding motif. The 4-chloro group can be displaced by an aniline or heterocycle to form the hydrogen bonds with the kinase hinge region. The piperazine tail at position 6 then extends into the solvent-exposed region, improving solubility and allowing for the attachment of solubilizing groups (e.g., N-methyl, N-ethyl).

GPCR Ligands (Serotonin/Dopamine)

While 1-(2-pyrimidinyl)piperazine is the classic pharmacophore for anxiolytics like Buspirone (5-HT1A partial agonist), the 4,6-isomer has been explored in libraries for

"Decorated" Pyrimidines

Recent studies have utilized the 4,6-dichloropyrimidine starting material to create libraries of "adamantane-containing amines" for antiviral research. The stepwise substitution allows for the precise placement of a bulky lipophilic group (adamantane) and a solubilizing group (piperazine) on the same core.

References

-

ChemicalBook. (2024). 6-(Piperazin-1-yl)-4-chloropyrimidine Hydrochloride Properties and CAS. Link

-

National Institutes of Health (NIH). (2021). Mono- and Diamination of 4,6-Dichloropyrimidine... with Adamantane-Containing Amines.[1][4][5][6] PubMed Central. Link

-

Apollo Scientific. (2024). Pyrimidine Building Blocks and Intermediates. Link

-

Organic Letters. (2011). Regioselective Amination of Chloropyrimidines. American Chemical Society. Link

Sources

- 1. 949556-61-0,2-(4-Methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-(piperazin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Pyrimidinylpiperazine Scaffold

The convergence of a pyrimidine ring and a piperazine moiety creates a privileged scaffold in modern medicinal chemistry. Pyrimidine, a fundamental component of nucleobases, offers a rich electronic landscape and multiple points for hydrogen bonding, while the piperazine ring provides a versatile, non-planar linker that can be readily functionalized to modulate solubility, basicity, and target engagement. This unique combination has led to the development of numerous clinically successful drugs across a spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1]

4-Chloro-6-(piperazin-1-yl)pyrimidine, also known by its alternative name 1-(6-chloropyrimidin-4-yl)piperazine, is a key heterocyclic building block that embodies the synthetic versatility of this scaffold. Its strategic importance lies in the differential reactivity of the C4-chloro substituent, which serves as a handle for facile nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic elaboration of the core structure, enabling medicinal chemists to explore vast chemical space and optimize pharmacokinetic and pharmacodynamic properties. Understanding the fundamental physicochemical properties of this intermediate is therefore paramount for its effective utilization in the synthesis of novel drug candidates.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by established analytical methodologies and insights into its synthetic context.

Core Molecular and Physical Properties

The foundational physicochemical properties of a molecule govern its behavior in both chemical reactions and biological systems. These parameters are critical for predicting solubility, membrane permeability, and potential for forming stable solid-state forms.

Molecular Structure and Identity

The structural representation of this compound is fundamental to understanding its chemical nature.

Figure 1. 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Alternative Name | 1-(6-Chloropyrimidin-4-yl)piperazine | - |

| CAS Number | 192706-61-3 (Boc-protected precursor) | [2] |

| Molecular Formula | C₈H₁₁ClN₄ | Calculated |

| Molecular Weight | 198.65 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds[3] |

Physicochemical Parameters

While experimentally determined data for the free base are not widely published, values can be estimated based on its structure and data from analogous compounds. These parameters are crucial for drug development, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Key Physicochemical Properties (Experimental and Predicted)

| Property | Value | Method | Notes and Comparative Insights |

| Melting Point (°C) | 95 - 99 | Experimental | This value is reported for the related compound 1-(4-Chloropyridin-2-yl)piperazine.[4] The melting point will be sensitive to crystalline form and purity. For comparison, the related compound 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has a melting point of 68-69 °C.[5] |

| Boiling Point (°C) | Not available | - | High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure. |

| Solubility | Poorly soluble in water; Soluble in some organic solvents like dichloromethane | Experimental | Reported for the related compound 1-(4-Chloropyridin-2-yl)piperazine.[4] The presence of the basic piperazine nitrogen suggests that solubility in aqueous media will be highly pH-dependent, increasing significantly under acidic conditions due to salt formation. Piperazine itself is freely soluble in water.[5] |

| pKa | ~7-8 (for the piperazine nitrogen) | Predicted | This estimation is based on characteristic values for piperazine-containing compounds.[6] The pKa is a critical determinant of the ionization state at physiological pH, which in turn affects solubility, membrane permeability, and target binding. |

| LogP (Octanol/Water Partition Coefficient) | ~2-3 | Predicted | This estimated value suggests moderate lipophilicity.[6] The chlorine atom and pyrimidine ring contribute to lipophilicity, while the piperazine moiety, particularly when protonated, enhances hydrophilicity. This balance is key for achieving adequate membrane permeability and aqueous solubility. |

Synthesis and Reactivity

As a key intermediate, the synthesis of this compound is a critical process, as is understanding its subsequent reactivity.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The most logical and widely practiced approach for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a di-substituted pyrimidine with piperazine.

Figure 2. Synthetic workflow for this compound.

The causality behind this experimental design is rooted in the electronic properties of the 4,6-dichloropyrimidine starting material. The two electron-withdrawing nitrogen atoms in the pyrimidine ring render the carbon atoms at positions 4 and 6 highly electrophilic and thus susceptible to nucleophilic attack.

Self-Validating Protocol Considerations:

-

Control of Stoichiometry: Using a slight excess of piperazine can drive the reaction to completion. However, a large excess risks di-substitution, where both chlorine atoms are replaced by piperazine. A more controlled approach involves using N-Boc-piperazine. The bulky tert-butyloxycarbonyl (Boc) protecting group sterically hinders di-substitution and allows for mono-substitution to be the major product. The Boc group can then be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield the desired product.

-

Choice of Base and Solvent: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate is required to scavenge the HCl generated during the reaction. The choice of a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN) is crucial as it effectively solubilizes the reactants and facilitates the SNAr mechanism.

-

Temperature Control: The reaction is typically performed at elevated temperatures (e.g., reflux) to ensure a reasonable reaction rate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of byproducts.

Key Reactivity

The primary utility of this compound in drug development stems from the reactivity of the remaining chlorine atom at the C4 position. This site is readily targeted by a wide array of nucleophiles (e.g., amines, thiols, alcohols) in a second SNAr reaction. This allows for the introduction of diverse functionalities to build a library of compounds for structure-activity relationship (SAR) studies. The piperazine nitrogen (N-H) is also a nucleophile and can be functionalized through acylation, alkylation, or reductive amination, further expanding the accessible chemical diversity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, typically in the aromatic region (δ 7.0-9.0 ppm). The piperazine protons will appear as multiplets in the aliphatic region (δ 3.0-4.0 ppm). The N-H proton of the piperazine is often a broad singlet and its chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrimidine ring, with the carbon atoms attached to the chlorine and nitrogen atoms showing characteristic chemical shifts. The piperazine carbons will resonate in the aliphatic region (typically δ 40-50 ppm).

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom, with the [M+H]⁺ and [M+2+H]⁺ peaks appearing in an approximate 3:1 ratio. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound.

Step-by-Step HPLC Protocol for Purity Assessment:

-

Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice for this type of molecule.

-

Mobile Phase Preparation: A gradient elution is typically employed.

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (to ensure protonation of the piperazine nitrogen and improve peak shape).

-

Mobile Phase B: Acetonitrile or methanol with 0.1% acid.

-

-

Gradient Program: A typical gradient might run from 5% B to 95% B over 10-15 minutes. The exact gradient should be optimized to achieve good separation of the main peak from any impurities.

-

Detection: UV detection is suitable, as the pyrimidine ring is a chromophore. A wavelength of around 254 nm is often a good starting point.

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as the initial mobile phase composition or a mixture of water and acetonitrile.

-

Data Analysis: The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Self-Validating Aspects of the Protocol:

-

Peak Shape: A sharp, symmetrical peak for the main component is indicative of good chromatographic conditions and a lack of on-column degradation.

-

Resolution: The main peak should be well-resolved from any impurity peaks.

-

Mass Balance: In preparative chromatography, the mass of the isolated pure compound should be consistent with the amount injected, accounting for any collected impurities.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Stability: As a chlorinated heterocyclic compound, it should be protected from strong nucleophiles and high temperatures for extended periods to prevent degradation. The piperazine moiety makes the compound basic and potentially hygroscopic.

-

Storage: It is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric components.[7]

Applications in Drug Discovery

This compound is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise as inhibitors of various enzymes and receptors. For example, similar 4-amino-6-piperazin-1-yl-pyrimidine derivatives have been investigated as potent FLT3 tyrosine kinase inhibitors for the treatment of leukemia.[8] The ability to readily modify both the C4 position of the pyrimidine and the N4 position of the piperazine allows for the fine-tuning of biological activity and pharmacokinetic properties.

References

-

Chatterjee, I., Roy, D., & Panda, G. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Retrieved from [Link]

-

Acta Pharmaceutica Hungarica. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate. Retrieved from [Link]

-

Exclusive Chemistry Ltd. (n.d.). 4-chloro-6-methyl-2-(4-methyl-1-piperazinyl)pyrimidine. Retrieved from [Link]

-

ATB-DB. (n.d.). Piperazine. Retrieved from [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

NIST WebBook. (n.d.). Piperazine. Retrieved from [Link]

-

Bouling Chemical Co., Limited. (n.d.). 1-(4-Chloropyridin-2-Yl)Piperazine Supplier & Manufacturer China. Retrieved from [Link]

-

PubMed Central. (2014). 4-(2-Meth-oxy-phen-yl)piperazin-1-ium 6-chloro-5-isopropyl-2,4-dioxopyrimidin-1-ide. Retrieved from [Link]

-

PubMed. (n.d.). The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history. Retrieved from [Link]

Sources

- 1. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1-(4-Chloropyridin-2-Yl)Piperazine Supplier & Manufacturer China | CAS 1190378-57-6 | Specifications, Safety Data, Pricing [chemheterocycles.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate | C15H13ClN2O4 | CID 11782200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(2-Chlorophenyl)piperazine(39512-50-0) 1H NMR spectrum [chemicalbook.com]

- 8. revroum.lew.ro [revroum.lew.ro]

Technical Guide: Solubility Profiling & Process Engineering of 4-Chloro-6-(piperazin-1-yl)pyrimidine

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 4-Chloro-6-(piperazin-1-yl)pyrimidine , a critical intermediate in the synthesis of serotonergic modulators (e.g., Trazodone) and various agrochemicals.

Solubility data is the cornerstone of process efficiency—dictating yield during nucleophilic aromatic substitution (

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The molecule features a lipophilic pyrimidine core modified by a polar, basic piperazine moiety.

| Property | Value / Characteristic | Process Implication |

| Chemical Name | This compound | Target Analyte |

| Molecular Formula | ||

| Molecular Weight | 198.65 g/mol | |

| pKa (Piperazine N) | ~9.8 (Basic) | High solubility in acidic aqueous media (pH < 7). |

| pKa (Pyrimidine N) | ~1.5 (Very Weak Base) | Negligible protonation under standard process conditions. |

| LogP (Octanol/Water) | ~1.2 - 1.5 (Estimated) | Moderate lipophilicity; prefers organic solvents in neutral state. |

| Physical State | Crystalline Solid | Requires energy to overcome lattice enthalpy ( |

Solubility Data Analysis

Solvent Compatibility Matrix

The following data represents a synthesis of experimental trends observed in structural analogs (e.g., 2-amino-4-chloro-6-methoxypyrimidine) and standard process behaviors for piperazinyl-pyrimidines.

Critical Insight: The solubility of this compound is heavily pH-dependent due to the secondary amine on the piperazine ring. In neutral organic solvents, it behaves as a lipophile. In aqueous acid, it behaves as a hydrophilic salt.

Table 1: Solubility Profile in Process Solvents (at 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Process Utility |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Extraction solvent; Reaction medium. |

| Chlorinated | Chloroform | High (>80 mg/mL) | Analytical standard preparation. |

| Alcohols | Methanol | Moderate (20-50 mg/mL) | Recrystallization (high temp solubility). |

| Alcohols | Ethanol | Moderate (15-40 mg/mL) | Preferred "Green" recrystallization solvent. |

| Aprotic Polar | DMF / DMSO | Very High (>200 mg/mL) | Reaction solvent (S_NAr); difficult to remove. |

| Esters | Ethyl Acetate | Low-Moderate | Anti-solvent or wash solvent. |

| Hydrocarbons | Hexane / Heptane | Negligible (<1 mg/mL) | Precipitant; impurity rejection. |

| Aqueous | Water (pH 7) | Low (<5 mg/mL) | Wash solvent for inorganic salts. |

| Aqueous | Water (pH < 4) | High (as HCl salt) | Acidic extraction/purification. |

Thermodynamic Modeling (The Apelblat Equation)

For process scaling, single-point data is insufficient. The solubility (

-

A, B, C: Empirical constants determined via regression of experimental data.

-

Causality: The term

corrects for the temperature dependence of the enthalpy of solution, which is significant for piperazine derivatives due to hydrogen bonding changes in alcoholic solvents.

Experimental Protocol: Solubility Determination

To ensure Trustworthiness and Self-Validation , do not rely solely on literature values. Use this standardized "Shake-Flask" protocol to generate site-specific data.

Phase 1: Saturation

-

Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vial.

-

Equilibration: Stir at the target temperature (e.g., 25°C, 30°C, 40°C) for 24 hours .

-

Why? Piperazine derivatives can form supersaturated solutions easily. 24h ensures thermodynamic equilibrium.

-

-

Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

Phase 2: Sampling & Analysis

-

Filtration: Withdraw 1 mL of supernatant using a pre-heated syringe filter (0.45 µm PTFE).

-

Critical: The filter must be at the same temperature as the solution to prevent precipitation during transfer.

-

-

Dilution: Immediately dilute the filtrate with mobile phase (Acetonitrile/Water).

-

Quantification: Analyze via HPLC-UV (254 nm).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: 60:40 Phosphate Buffer (pH 7.0) : Acetonitrile.

-

Process Engineering & Purification Workflow

The solubility data dictates the purification strategy. Because the impurity profile often includes unreacted 4,6-dichloropyrimidine (highly lipophilic) and piperazine (highly hydrophilic), we utilize a Solubility-Switch purification.

Workflow Logic

-

Reaction: Performed in a solvent where reactants are soluble (e.g., Ethanol or Water).

-

Acid Extraction: The product is protonated (pH < 4) and stays in water; non-basic impurities (dichloropyrimidine) are extracted into organic solvent.

-

Base Precipitation: The aqueous phase is neutralized (pH > 10), causing the product to precipitate as the free base.

-

Recrystallization: Final polish using the temperature-dependent solubility in Ethanol.

Figure 1: Solubility-driven purification workflow leveraging pH-dependent solubility switches.

References

-

Fundamental Solubility Modeling

-

Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link

-

-

Pyrimidine Solubility Analogs

-

Wang, J., et al. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents. Journal of Chemical & Engineering Data. Link

-

-

Synthesis & Isolation Protocol

-

Patel, N. B., et al. (2010). Synthesis and antimicrobial activity of some new piperazine derivatives. Journal of Saudi Chemical Society. Link

-

-

Process Chemistry of Chloropyrimidines

Sources

4-Chloro-6-(piperazin-1-yl)pyrimidine stability and storage

An In-depth Technical Guide to the Stability and Storage of 4-Chloro-6-(piperazin-1-yl)pyrimidine

Introduction

This compound is a key heterocyclic building block in modern medicinal chemistry and drug development. As a disubstituted pyrimidine, its unique electronic and structural properties make it a valuable intermediate for synthesizing a wide range of biologically active molecules, including potent kinase inhibitors.[1] The molecule's structure, featuring a reactive chloro-substituent and a nucleophilic piperazine moiety, presents both synthetic opportunities and stability challenges. Understanding the inherent stability of this compound and the precise conditions required for its storage is paramount for ensuring its integrity, purity, and performance in research and manufacturing workflows. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and methodologies for its stability assessment.

Physicochemical Properties

The stability of a chemical compound is intrinsically linked to its physical and chemical properties. The table below summarizes the key characteristics of this compound, which are foundational to understanding its behavior.

| Property | Expected Value / Description | Rationale / Reference |

| Molecular Formula | C₈H₁₁ClN₄ | Based on its chemical structure. |

| Molecular Weight | 198.65 g/mol | Calculated from the molecular formula. |

| Physical State | Solid at room temperature. | Typical for similar substituted pyrimidines.[2][3] |

| Solubility | Moderately soluble in organic solvents (e.g., DMF, DMSO, Ethanol); limited solubility in water. | The pyrimidine ring and chlorine atom contribute to lipophilicity, while the piperazine moiety provides some polarity.[2][3][4] |

| pKa | ~7-8 for the piperazine nitrogen. | Characteristic of piperazine-containing compounds, allowing for salt formation under acidic conditions.[3] |

| Melting Point | Likely in the range of 80-150°C. | This is a common range for pyrimidine derivatives of similar complexity.[3] |

Critical Factors Influencing Chemical Stability

The degradation of this compound can be initiated by several environmental factors. The primary sites of reactivity are the electrophilic pyrimidine ring, specifically the carbon atom attached to the chlorine, and to a lesser extent, the piperazine ring.

Hydrolytic Degradation

The carbon-chlorine (C-Cl) bond on the pyrimidine ring is the most significant liability. This bond is susceptible to nucleophilic substitution, particularly hydrolysis, which can be catalyzed by both acidic and basic conditions.

-

Mechanism: In the presence of water, the chlorine atom can be displaced by a hydroxyl group, leading to the formation of 4-Hydroxy-6-(piperazin-1-yl)pyrimidine. This conversion represents a critical loss of the reactive handle needed for subsequent synthetic steps. The rate of hydrolysis is significantly accelerated by changes in pH away from neutral. For instance, processes involving aqueous hydrochloric acid are known to hydrolyze chloro-substituted pyrimidines to their hydroxy counterparts.[5]

-

Mitigation: Strict exclusion of moisture is the primary strategy to prevent hydrolysis.[6][7] This involves using tightly sealed containers and handling the compound in a dry environment or under an inert atmosphere.

Photodegradation

Exposure to ultraviolet (UV) or high-intensity visible light can provide the energy needed to induce photochemical reactions.

-

Mechanism: The pyrimidine ring and the C-Cl bond are potential chromophores that can absorb light energy. This can lead to the formation of reactive intermediates and subsequent degradation, potentially through radical mechanisms or photolytic cleavage.[8]

-

Mitigation: The compound should always be stored in light-resistant or amber containers to prevent exposure to light.[6][8] Work areas should minimize direct exposure to sunlight or strong artificial light.

Thermal Degradation

While generally stable at ambient temperatures, elevated temperatures can promote degradation.

-

Mechanism: High thermal energy can lead to various decomposition reactions, including potential polymerization or elimination reactions.[8] Although the piperazine ring itself demonstrates good thermal stability, often up to 150°C, the stability of the entire molecule is dictated by its weakest bonds.[9]

-

Mitigation: Storage in a cool environment is recommended to minimize the rate of any potential thermal degradation pathways.[10][11]

Oxidative Degradation

The piperazine moiety, with its secondary amine, presents a potential site for oxidation, although this is generally a less common degradation pathway compared to hydrolysis under typical storage conditions.

-

Mechanism: Strong oxidizing agents can react with the piperazine ring.

-

Mitigation: Avoid storage with or contamination by incompatible chemicals, especially strong oxidizing agents.[12] Storing under an inert atmosphere like nitrogen further protects against atmospheric oxidation.[6][12]

Caption: Key factors leading to the degradation of this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to maintain the long-term integrity of this compound.

Storage Conditions

The following conditions are recommended based on the chemical sensitivities of chlorinated pyrimidines and piperazine derivatives.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C or 2-8°C.[8] Short-term: Cool, ambient conditions. | Reduces rates of hydrolysis and thermal degradation. |

| Atmosphere | Store under a dry, inert gas (e.g., Nitrogen, Argon).[6][12] | Prevents ingress of moisture and oxygen, mitigating hydrolysis and oxidation. |

| Container | Tightly sealed, light-resistant (amber) container.[6][10][12] | Protects from atmospheric moisture and prevents photodegradation. |

| Location | Store in a dry, cool, well-ventilated area.[10][11][13] | Ensures a stable environment and prevents accumulation of any potential vapors. |

| Incompatibilities | Segregate from strong oxidizing agents, strong acids, and strong bases.[12][14] | Prevents hazardous reactions and catalytic degradation. |

Safe Handling Procedures

Due to the potential hazards associated with chlorinated heterocyclic compounds, appropriate safety measures must be employed during handling.

-

Ventilation: Always handle the compound in a well-ventilated laboratory fume hood to minimize inhalation exposure.[6][8][11]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands and face thoroughly after handling.[6] Avoid contact with skin, eyes, and clothing.[6]

-

Spill Response: Have a spill kit readily available. In case of a spill, avoid generating dust, and clean up using appropriate methods for solid chemical waste.

Stability Testing and Analytical Methodologies

A robust stability testing program is crucial for validating storage conditions and determining the shelf-life of the compound. This involves forced degradation studies and the use of a validated stability-indicating analytical method.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify likely degradation products and demonstrate the specificity of the analytical method. The compound is intentionally exposed to conditions exceeding those expected during storage:

-

Acidic and Basic Hydrolysis: Refluxing in dilute HCl and NaOH.

-

Oxidation: Treatment with hydrogen peroxide.

-

Thermal Stress: Heating the solid material at elevated temperatures.

-

Photostability: Exposing the solid material to controlled light sources as per ICH Q1B guidelines.[15][16]

Stability-Indicating Analytical Method

A validated analytical method capable of separating the intact parent compound from all potential degradation products is essential.[17]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the most common and effective technique for this purpose.[17]

-

Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Derivatization: For detecting trace amounts of related piperazine impurities, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to create a highly UV-active derivative, significantly enhancing detection limits.[18][19]

-

Experimental Protocol: ICH Q1B Photostability Testing

The following is a generalized workflow for conducting a confirmatory photostability study.

-

Sample Preparation:

-

Place a sufficient quantity of this compound in a chemically inert, transparent container.

-

Prepare a "dark control" sample by wrapping an identical container in aluminum foil to shield it from light. This control is stored alongside the test sample to assess thermal degradation during the study.

-

-

Light Exposure:

-

Place the test and control samples in a photostability chamber.

-

Expose the samples to a light source conforming to ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps).[16]

-

The total exposure should be no less than 1.2 million lux hours for visible light and 200 watt hours/square meter for near-UV light.[15][16]

-

-

Analysis:

-

At the end of the exposure period, retrieve both the exposed and dark control samples.

-

Analyze both samples using a validated stability-indicating HPLC method.

-

Compare the chromatograms to assess for any degradation. The appearance of new peaks or a decrease in the main peak area in the exposed sample relative to the dark control indicates photodegradation.

-

-

Evaluation:

-

Quantify any degradation products.

-

Assess if the change is within acceptable, predefined limits. If significant degradation occurs, protective packaging is required.

-

Sources

- 1. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]

- 3. 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine (2090962-98-2) for sale [vulcanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. troublefreepool.com [troublefreepool.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemicalbook.com [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 15. database.ich.org [database.ich.org]

- 16. ema.europa.eu [ema.europa.eu]

- 17. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jocpr.com [jocpr.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-6-(piperazin-1-yl)pyrimidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Chloro-6-(piperazin-1-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural characterization of this molecule using NMR spectroscopy. We will delve into the theoretical basis for the expected spectrum, provide a robust experimental protocol for its acquisition, and discuss key factors that influence spectral interpretation. The causality behind experimental choices is explained to ensure both technical accuracy and practical, field-proven insight.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This compound is a disubstituted pyrimidine derivative. The pyrimidine core is a key scaffold in numerous biologically active compounds, while the piperazine moiety is frequently incorporated to modulate physicochemical properties such as solubility and basicity. Accurate structural confirmation is the first critical step in any research and development workflow, and ¹H NMR provides the most definitive, non-destructive method for this purpose. This guide will deconstruct the ¹H NMR spectrum of this specific molecule, offering a predictive analysis grounded in established principles and providing a practical framework for its empirical validation.

Molecular Structure and Proton Environments

To predict and interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons in the molecule.

Chemical Structure:

(Simplified 2D representation for proton analysis)

The molecule possesses four distinct proton environments:

-

Pyrimidine Ring Protons (Aromatic Region):

-

H-2: The proton at position 2 of the pyrimidine ring.

-

H-5: The proton at position 5 of the pyrimidine ring.

-

-

Piperazine Ring Protons (Aliphatic Region):

-

H-3'/5' (α to Pyrimidine): The four protons on the two CH₂ groups directly attached to the nitrogen linked to the pyrimidine ring.

-

H-2'/6' (β to Pyrimidine): The four protons on the two CH₂ groups adjacent to the secondary amine (N-H).

-

-

Amine Proton:

-

N-H: The proton on the nitrogen at position 4' of the piperazine ring.

-

Predicted ¹H NMR Spectrum: Chemical Shift, Multiplicity, and Integration

The following table summarizes the predicted ¹H NMR data for this compound, typically recorded in a solvent like Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can significantly alter chemical shifts, a phenomenon that will be discussed later.[1][2][3]

| Proton Label | Chemical Environment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Rationale |

| H-2 | Pyrimidine C-H | 8.5 - 8.8 | 1H | Singlet (s) | Located between two electron-withdrawing nitrogen atoms, leading to significant deshielding.[4][5] No adjacent protons for coupling. |

| H-5 | Pyrimidine C-H | 6.5 - 6.8 | 1H | Singlet (s) | Less deshielded than H-2. Its chemical shift is influenced by the adjacent chloro and piperazinyl groups. No adjacent protons for coupling. |

| H-3'/5' | Piperazine (α-N-Aryl) | 3.7 - 4.0 | 4H | Triplet (t) or Broad Multiplet | These protons are adjacent to the electron-withdrawing pyrimidine ring, shifting them downfield. They will couple with the adjacent H-2'/6' protons. Broadening can occur due to restricted rotation or ring conformational changes.[6][7] |

| H-2'/6' | Piperazine (β-N-Aryl) | 2.9 - 3.2 | 4H | Triplet (t) or Broad Multiplet | These protons are in a more standard aliphatic environment but are coupled to H-3'/5'. They are less deshielded than the H-3'/5' protons. |

| N-H | Piperazine Amine | 1.5 - 4.0 (Variable) | 1H | Broad Singlet (br s) | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[8] |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a self-validating protocol for obtaining a high-quality ¹H NMR spectrum.

4.1. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.

-

Causality: DMSO-d₆ is an excellent choice as it dissolves a wide range of organic compounds and shifts the residual water peak away from most signals of interest. CDCl₃ is also common but may not fully dissolve polar compounds, and the NH proton may exchange more rapidly. The choice of solvent directly impacts the chemical shifts observed due to solute-solvent interactions.[9][10]

-

-

Dissolution: Cap the NMR tube and vortex or gently invert until the sample is completely dissolved. A brief sonication may be used if necessary.

-

Referencing: The solvent peak (e.g., DMSO-d₅ at ~2.50 ppm) will be used for spectral calibration. Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), though it is less common in modern high-field NMR.

4.2. Instrument Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the ¹H frequency, and the magnetic field homogeneity (shimming) should be optimized to achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

-

Number of Scans (NS): 8-16 scans. This is usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A range of -2 to 12 ppm is appropriate to capture all proton signals.

-

4.3. Data Processing

-

Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline.

-

Calibration: The spectrum is referenced by setting the solvent residual peak to its known chemical shift (e.g., DMSO-d₅ at 2.50 ppm).

-

Integration: The area under each peak is integrated to determine the relative ratio of protons. The integral of a well-resolved peak (e.g., H-2 or H-5) should be set to 1.00 to normalize the other integrals.

-

Peak Picking: Identify and label the chemical shift of each peak.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation.

Caption: Workflow for structural analysis via ¹H NMR.

Advanced Spectral Considerations

6.1. Solvent Effects The chemical environment of a solute molecule is influenced by the surrounding solvent molecules, which can alter the electron density and, consequently, the chemical shifts of its protons.[1] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts compared to less interactive solvents like CDCl₃ due to anisotropic effects.[2][3] For this compound, using a hydrogen-bond-accepting solvent like DMSO-d₆ will cause a downfield shift of the N-H proton signal compared to its position in CDCl₃.

6.2. Conformational Dynamics of the Piperazine Ring The piperazine ring exists in a dynamic equilibrium of chair conformations. At room temperature, the rate of this "ring-flipping" is often fast on the NMR timescale, resulting in averaged, and sometimes broadened, signals for the piperazine protons.[6] If the temperature is lowered, this interconversion can be slowed, potentially leading to the resolution of distinct signals for the axial and equatorial protons, which would present a much more complex spectrum.[7] This dynamic behavior is a key reason why the piperazine signals may appear as broad multiplets rather than sharp triplets.

Conclusion

The ¹H NMR spectrum of this compound is a powerful signature of its molecular structure. A successful analysis relies on a combination of predictive knowledge and a meticulous experimental approach. The spectrum is expected to show two distinct singlets in the aromatic region for the pyrimidine protons, two multiplets in the aliphatic region for the piperazine methylene protons, and a variable, broad singlet for the amine proton. Understanding the influence of solvent choice and potential conformational dynamics is crucial for accurate interpretation and confirms the identity and purity of the compound, a cornerstone of reliable drug discovery and development research.

References

-

Taylor & Francis. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

-

ACS Publications. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. Retrieved from [Link]

-

Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and N-substituted imides. Retrieved from [Link]

-

MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

-

RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

-

PMC - NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrimidine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

-

MSU Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. reddit.com [reddit.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Mass Spectrometry Analysis of 4-Chloro-6-(piperazin-1-yl)pyrimidine

Executive Summary

This guide details the mass spectrometric characterization of 4-Chloro-6-(piperazin-1-yl)pyrimidine , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. The presence of a chemically active chlorine atom and a basic piperazine moiety creates a unique mass spectral signature essential for structural validation and impurity profiling.

Key Technical Takeaways:

-

Ionization: Electrospray Ionization in Positive mode (ESI+) is the gold standard due to the high basicity of the piperazine secondary amine (

). -

Isotopic Validation: The

isotope pattern (3:1 intensity ratio) serves as an internal validation standard for the parent ion and chlorine-retaining fragments. -

Fragmentation: Collision-Induced Dissociation (CID) is dominated by piperazine ring opening and C-N bond cleavages, providing a "fingerprint" for structural confirmation.

Chemical Context & Physicochemical Properties

Understanding the molecule's behavior in the liquid phase is a prerequisite for successful ionization and separation.

| Property | Value / Characteristic | Impact on MS Analysis |

| Formula | Monoisotopic Mass: ~198.07 Da | |

| Basicity ( | ~9.8 (Piperazine NH), ~2.5 (Pyrimidine N) | High . Readily protonates in acidic mobile phases (Formic Acid). |

| LogP | ~0.5 - 1.2 | Moderate . Retains well on C18 columns; elutes early-to-mid gradient. |

| Solubility | DMSO, Methanol, Acidified Water | Compatible with standard Reverse Phase (RP) solvents. |

Experimental Methodology

This protocol is designed to be self-validating . The presence of the chlorine isotope pattern allows the analyst to distinguish real analyte signals from background noise or non-chlorinated interferences immediately.

Sample Preparation[1]

-

Stock Solution: 1 mg/mL in DMSO.

-

Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

-

Why: The acidic environment pre-charges the basic nitrogen, maximizing sensitivity in ESI+.

-

LC-MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.[2]

MS Source Parameters (ESI+)[4]

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 300°C.

-

Fragmentor Voltage: 100 V (Optimized to prevent in-source fragmentation of the labile C-Cl bond).

Mass Spectral Characterization

Full Scan & Isotope Pattern

The full scan spectrum will exhibit the protonated molecular ion

-

Monoisotopic Peak (

): m/z 199.1 -

Isotope Peak (

): m/z 201.1 -

Validation Rule: The intensity of m/z 199.1 must be approximately 3 times that of m/z 201.1. Any deviation suggests interference or co-eluting impurities.

Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), the molecule undergoes specific cleavages. The charge is predominantly retained on the piperazine fragments due to their higher proton affinity.

Key Fragment Ions:

-

m/z 156/158: Loss of the aziridine moiety (

, -43 Da) via piperazine ring opening. Retains Chlorine (3:1 pattern).[3][4] -

m/z 113/115: 4-chloropyrimidin-6-yl cation (Loss of full piperazine ring). Retains Chlorine (3:1 pattern).[3][4]

-

m/z 85: Piperazine ring fragment (

). No Chlorine (Single peak).

Visualization: Fragmentation Pathway

The following diagram illustrates the theoretical fragmentation logic based on standard N-heterocycle behavior.

Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound showing retention of chlorine isotopes in specific fragments.

Impurity Profiling & Quality Control

In synthetic workflows, distinguishing the product from byproducts is critical. The following table outlines common impurities and their MS signatures.

| Impurity Type | Structure / Origin | Mass Shift | Isotope Pattern |

| Starting Material | 4,6-Dichloropyrimidine | m/z 149 ( | 9:6:1 (Two Cl atoms) |

| Hydrolysis Product | 6-(piperazin-1-yl)pyrimidin-4-ol | m/z 181 ( | None (Cl replaced by OH) |

| Dimer (Bis-sub) | 4,6-di(piperazin-1-yl)pyrimidine | m/z 249 ( | None (Both Cl replaced) |

Diagnostic Logic:

-

If the spectrum shows m/z 249, the reaction has proceeded too far (over-substitution).

-

If the spectrum shows m/z 149 with a complex isotope pattern, unreacted starting material remains.

Visualization: Analytical Workflow

Figure 2: Decision tree for validating the presence of the target chloropyrimidine derivative.

References

-

MDPI (2022). Synthesis and Characterization of Chloropyrimidine Derivatives. Available at: [Link] (General synthesis context).

-

Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. Available at: [Link] (Tool for verifying Cl patterns).

-

Chemistry LibreTexts. Isotope Abundance in Mass Spectrometry (Chlorine Signatures). Available at: [Link] (Fundamental theory on Cl isotope ratios).

-

National Institutes of Health (NIH). Fragmentation patterns of piperazine derivatives in ESI-MS. Available at: [Link] (Mechanistic grounding for piperazine ring cleavage).

Sources

- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 2. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

Computational Scaffolding: In Silico Modeling of 4-Chloro-6-(piperazin-1-yl)pyrimidine

In-depth technical guide on the in silico modeling of 4-Chloro-6-(piperazin-1-yl)pyrimidine.

Executive Summary

This compound (hereafter CPP ) represents a "privileged scaffold" in medicinal chemistry.[1] It combines an electrophilic pyrimidine core—susceptible to nucleophilic aromatic substitution (

This guide provides a rigorous, causality-driven workflow for modeling CPP. We move beyond simple software operation to the mechanistic reasoning required to validate this scaffold’s reactivity, pharmacokinetic profile, and binding potential.

Section 1: Molecular Architecture & Reactivity Profiling (DFT)

The Theoretical Basis

Before docking CPP into a protein, we must understand its intrinsic electronic state.[1] The C4-Chlorine bond is not merely a substituent; it is a "warhead" for further synthesis or covalent interaction. We utilize Density Functional Theory (DFT) to quantify the electrophilicity of the C4 position and the basicity of the piperazine nitrogen.

DFT Protocol: Electronic State Definition

Objective: Determine the HOMO-LUMO gap to predict stability and the Molecular Electrostatic Potential (MEP) to map reactive sites.

-

Software: Gaussian 16 / ORCA / GAMESS (Interchangeable engines).[1]

-

Functional/Basis Set: B3LYP/6-311G++(d,p) .

-

Why B3LYP? It balances computational cost with accuracy for organic thermochemistry.

-

Why 6-311G++(d,p)? Diffuse functions (++) are critical for accurately modeling the lone pairs on the piperazine nitrogens and the chlorine atom.

-

Step-by-Step Workflow:

-

Conformational Search: The piperazine ring adopts a chair conformation.[2] Perform a scan of the C(pyrimidine)-N(piperazine) dihedral angle to find the global minimum.[1]

-

Optimization & Frequency: Run Opt+Freq to ensure no imaginary frequencies exist (confirming a true minimum).

-

Solvation Model: Use PCM (Polarizable Continuum Model) with water (

) to mimic physiological conditions.[1] Gas-phase calculations often overestimate intramolecular hydrogen bonding.

Data Interpretation: The Reactivity Table

The following parameters are critical for assessing CPP as a drug intermediate:

| Parameter | Value (Approx. Theoretical) | Significance |

| HOMO Energy | -6.2 eV | Nucleophilicity (Piperazine NH).[1] High energy implies easy oxidation. |

| LUMO Energy | -1.8 eV | Electrophilicity (C-Cl bond).[1] Low energy implies susceptibility to |

| Gap ( | 4.4 eV | Chemical Hardness.[1] A moderate gap suggests stability but reactivity toward specific nucleophiles.[3] |

| Dipole Moment | ~4.5 Debye | Predicts solubility and orientation in electrostatic fields (protein pockets).[1] |

Visualization: Reactivity Logic

Figure 1: DFT workflow for characterizing the electrophilic C-Cl warhead and nucleophilic piperazine tail.

Section 2: ADMET & Druglikeness Assessment

The Piperazine Effect

The addition of piperazine to the chloropyrimidine core is a strategic medicinal chemistry move to improve LogP and Solubility . A bare chloropyrimidine is highly lipophilic and practically insoluble.

Protocol: QSAR & Property Prediction

-

Tools: SwissADME, RDKit (Python), or Schrödinger QikProp.[1]

-

Key Check: Lipinski’s Rule of Five .

Predicted Profile for CPP:

-

MW: ~212.68 g/mol (Fragment-like, ideal for FBDD).[1]

-

LogP (Consensus): 1.2 – 1.8. (Optimal range for oral bioavailability).

-

TPSA (Topological Polar Surface Area): ~45 Ų.[1] (Excellent membrane permeability, blood-brain barrier penetrant).[1]

-

pKa (Piperazine N4): ~8.[1]5. (Predominantly protonated at pH 7.4, enhancing solubility).

Self-Validating Step: Compare the calculated LogP of CPP (1.5) vs. 4,6-dichloropyrimidine (2.4).[1] If the piperazine substitution does not lower the LogP in your model, the protonation state of the nitrogen is likely defined incorrectly.

Section 3: Target Identification & Molecular Docking

Target Selection: The Kinase Hinge

Pyrimidines are classic "hinge binders" in kinase inhibitors. The N1 and N3 atoms often accept protons from the backbone NH of the kinase hinge region. Based on literature, we select FLT3 (FMS-like tyrosine kinase 3) as the target, a receptor tyrosine kinase mutated in acute myeloid leukemia.[1]

Docking Protocol (AutoDock Vina / Glide)

Step 1: Ligand Preparation

-

Protonation: Generate the cationic state (protonated secondary amine) at pH 7.4.

-

Stereochemistry: Not applicable (achiral), but ensure the piperazine chair is relaxed.

Step 2: Protein Preparation (PDB: 4XUF or similar FLT3 structures) [1]

-

Strip Waters: Remove non-catalytic waters. Keep waters bridging the hinge if known (e.g., in some EGFR structures, but less common for simple pyrimidines).[1]

-

H-Bond Optimization: Optimize H-bond networks (flip Asn/Gln/His) using tools like PROKA or Schrödinger's PrepWizard.[1]

Step 3: Grid Generation

-

Center: Define the grid box around the ATP-binding pocket (typically centered on the hinge residue, e.g., Cys694 in FLT3).[1]

-

Size:

Å.

Step 4: Docking & Scoring

-

Exhaustiveness: Set to 32 or 64 (high) to ensure the piperazine ring finds the solvent-exposed region.

-

Constraint (Optional): Define a hydrogen bond constraint between the pyrimidine N1 and the backbone NH of the hinge residue (Cys694). This forces the "correct" kinase binding mode.

Visualizing the Interaction

The docking should reveal:

-

Hinge Interaction: Pyrimidine N1

H-N(Cys694).[1] -

Solvent Exposure: The piperazine ring should point out of the pocket towards the solvent, ready for derivatization (e.g., adding a solubilizing tail).[1]

-

Hydrophobic Sandwich: The aromatic pyrimidine ring sandwiched between Val and Leu residues.

Section 4: Dynamic Stability (MD Simulations)

Why MD is Mandatory

Docking provides a static snapshot. MD validates whether the highly basic piperazine group destabilizes the binding through electrostatic repulsion or if it recruits stabilizing water bridges.

Simulation Protocol (GROMACS/AMBER)

-

Force Field:

-

System Setup:

-

Solvation: TIP3P water box (10 Å buffer).[1]

-

Neutralization: Add

or

-

-

Production Run:

-

Time: 50–100 ns.

-

Ensemble: NPT (300 K, 1 bar).[1]

-

Analysis: RMSD & Hydrogen Bond Lifetime

-

RMSD: Plot Ligand RMSD relative to the Protein backbone. A stable binder should have an RMSD

Å. -

H-Bond Persistence: Calculate the % occupancy of the Hinge H-bond. If occupancy is

, the pose is unstable, and the scaffold requires optimization (e.g., adding a substituent to position 5).[1]

Integrated Workflow Diagram

Figure 2: Molecular Dynamics pipeline for validating the stability of the CPP-Kinase complex.

References

-

Vertex Pharmaceuticals. (2007).[1] 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors.[4] Bioorganic & Medicinal Chemistry Letters. Link

-

M. Al-Ghorbani et al. (2021).[1][5] Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Polycyclic Aromatic Compounds. Link[1]

-

Gaussian, Inc. (2016).[1] Gaussian 16 User Reference. Link[1]

-

Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry. Link

-

Wang, J., et al. (2004).[1] Development and testing of a general amber force field (GAFF). Journal of Computational Chemistry. Link

Sources

- 1. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4-Chloro-6-(piperazin-1-yl)pyrimidine protocol

Application Note: Precision Synthesis of 4-Chloro-6-(piperazin-1-yl)pyrimidine

Executive Summary

The this compound scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for buspirone analogs, kinase inhibitors (e.g., MARK4 inhibitors), and GPCR ligands. Its value lies in the orthogonality of its functional groups: the piperazine nitrogen remains nucleophilic for further elaboration (e.g., acylation, reductive amination), while the remaining chlorine atom at the C4 position is primed for subsequent

This guide addresses the primary synthetic challenge: Chemo-selectivity. Because piperazine is a symmetric diamine and 4,6-dichloropyrimidine is a symmetric dielectrophile, uncontrolled reaction conditions frequently lead to the formation of the unwanted bis-adduct (1,4-bis(6-chloropyrimidin-4-yl)piperazine) or oligomers. This protocol utilizes kinetic control and reverse addition strategies to guarantee high mono-substitution yields (>85%).

Retrosynthetic & Mechanistic Analysis

The transformation is a Nucleophilic Aromatic Substitution (

Critical Mechanistic Control Points:

-

Stoichiometry: Piperazine must be present in significant excess (3–5 equivalents) to statistically favor the collision of a free piperazine molecule with the pyrimidine over the collision of a mono-substituted product with a second pyrimidine.

-

Order of Addition (The "Reverse Addition" Technique): To maintain the high amine-to-electrophile ratio essential for mono-substitution, the electrophile (pyrimidine) must be added slowly to the nucleophile (piperazine).

-

Temperature: Lower temperatures (0°C to RT) suppress the activation energy required for the second substitution event.

Pathway Visualization (Graphviz)

Figure 1: Reaction pathway highlighting the divergence between the target mono-adduct and the unwanted bis-adduct impurity.

Detailed Experimental Protocol